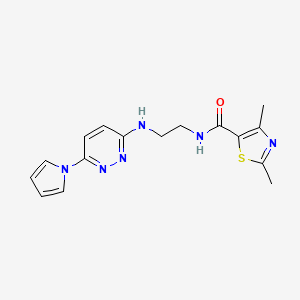
2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide, also known as DFP-AMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that it acts on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide may enhance the activity of GABA receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the release of anti-inflammatory cytokines, such as IL-10. It has also been found to reduce the expression of COX-2, an enzyme involved in inflammation. In addition, 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide has been found to decrease the frequency and duration of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide in lab experiments is its potential therapeutic applications. It may be useful in developing new treatments for diseases such as epilepsy and anxiety disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research on 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapies. Another direction is to study its potential use in treating other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, research could focus on developing new synthetic methods for 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide that may be more efficient or environmentally friendly.
Méthodes De Synthèse
The synthesis of 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide involves the reaction of 2-(3,5-difluorophenyl)acetyl chloride with furan-2-ylmethanamine in the presence of a base. This results in the formation of 2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide as a white solid with a melting point of 137-139°C.
Applications De Recherche Scientifique
2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide has been studied for its potential therapeutic applications in treating various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been studied for its potential use in treating neuropathic pain, epilepsy, and anxiety disorders.
Propriétés
IUPAC Name |
2-(3,5-difluorophenyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2/c14-10-4-9(5-11(15)7-10)6-13(17)16-8-12-2-1-3-18-12/h1-5,7H,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZPTVRMWBNCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


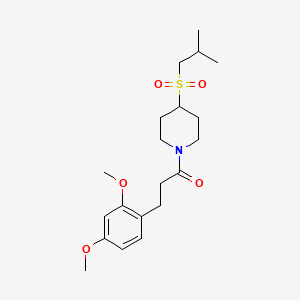



![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)
![N-(4-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)
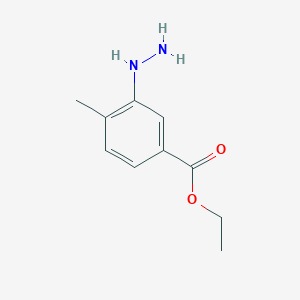
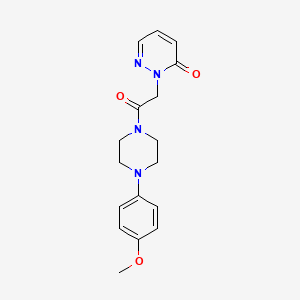
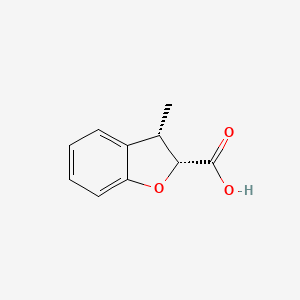
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2445356.png)
![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2445357.png)

